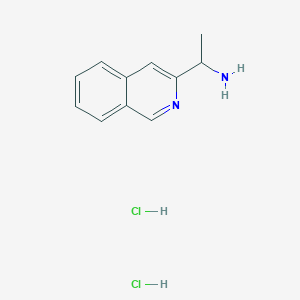

![molecular formula C20H21BrCl2N2O B2506419 3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1106750-14-4](/img/structure/B2506419.png)

3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

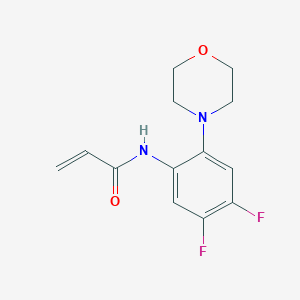

The compound "3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide" is a novel quaternary salt synthesized as part of a series of new 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts. These compounds have been characterized by various spectroscopic methods and have shown potential biological activities, including antibacterial and antifungal properties .

Synthesis Analysis

The synthesis of related imidazo[1,2-a]azepine quaternary salts involves the reaction of aryl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amines with 2-bromoethanone derivatives. This method has been used to create a range of compounds, including those with a biphenyl moiety, which have demonstrated in vitro antimicrobial activity . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic route was employed.

Molecular Structure Analysis

While the exact molecular structure analysis of the compound is not provided, related compounds have been characterized using 1H NMR, 13C NMR, and LC-MS techniques . These methods are crucial for confirming the structure of synthesized compounds and ensuring the purity and identity of the target molecule.

Chemical Reactions Analysis

The chemical reactivity of imidazo[1,2-a]azepine derivatives is not extensively discussed in the provided papers. However, the synthesis of related compounds involves key reactions such as alkylation and cyclization, which are fundamental in forming the azepine ring system and the quaternary ammonium center . These reactions are essential for the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "this compound" are not explicitly detailed in the provided papers. However, the related compounds' properties, such as solubility, melting points, and stability, can be inferred from their structural similarities and the presence of the imidazo[1,2-a]azepine core and quaternary ammonium group . These properties are important for the compounds' potential as pharmaceutical agents and their behavior in biological systems.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Novel derivatives of 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides, which include structures similar to the specified compound, have demonstrated promising in vitro antimicrobial activity. Some of these compounds showed notable effectiveness against bacteria and fungi, including Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans (Demchenko et al., 2020).

Synthesis and Structural Analysis

Research has focused on the synthesis and structural characterization of various imidazo[1,2-a]azepin-1-ium bromide derivatives. These studies provide valuable insights into the chemical properties and potential applications of such compounds (Potikha, Turelyk, & Kovtunenko, 2011).

Antineoplastic Potential

Investigations into the antitumor activity of certain imidazo[1,2-a]azepin-1-ium bromide derivatives have revealed significant potential in cancer treatment. These compounds have shown efficacy against various human cancer cell lines, suggesting their possible use as antineoplastic agents (Potikha & Brovarets, 2020).

Application in Polymer Science

Studies have explored the use of imidazo[1,2-a]azepin-1-ium bromide derivatives in the synthesis of novel polymeric materials. These compounds have been used as precursors or catalysts in the development of new polymers with unique properties and applications (Naudin et al., 2002).

Wirkmechanismus

Target of Action

It is suggested that the compound may have potential antidepressant properties . Antidepressants often target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .

Mode of Action

This could involve inhibiting the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft .

Biochemical Pathways

Antidepressants generally influence the noradrenergic, dopaminergic, and serotonergic systems . These systems play crucial roles in mood regulation and cognitive function.

Result of Action

If it functions as an antidepressant, it could alleviate symptoms of depression and enhance the quality of life for individuals with moderate to severe depression .

Eigenschaften

IUPAC Name |

3-(3,4-dichlorophenyl)-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Cl2N2O.BrH/c21-17-11-10-15(13-18(17)22)20(25)14-23(16-7-3-1-4-8-16)19-9-5-2-6-12-24(19)20;/h1,3-4,7-8,10-11,13,25H,2,5-6,9,12,14H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZPFFIOISPLOI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=[N+](CC1)C(CN2C3=CC=CC=C3)(C4=CC(=C(C=C4)Cl)Cl)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrCl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2506337.png)

![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2506341.png)

![N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2506347.png)

![1-[4-[4-(4-Methylpyrimidin-2-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2506348.png)

![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2506356.png)

![2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2506357.png)